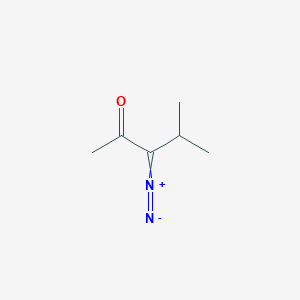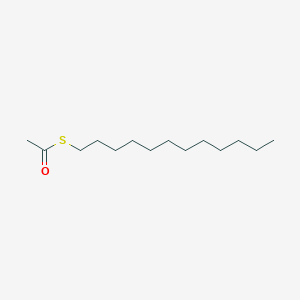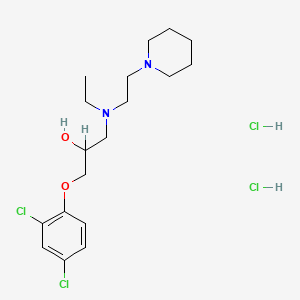
Dichloro(triphenyl)-lambda5-arsane;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(triphenyl)-lambda5-arsane;mercury is a complex organometallic compound that combines arsenic and mercury with triphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(triphenyl)-lambda5-arsane;mercury typically involves the reaction of triphenylarsine with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(triphenyl)-lambda5-arsane;mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) species, while reduction can produce arsenic(III) species. Substitution reactions can result in the formation of various organometallic complexes.
Applications De Recherche Scientifique
Dichloro(triphenyl)-lambda5-arsane;mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of dichloro(triphenyl)-lambda5-arsane;mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: A related compound with similar chemical properties but without the mercury component.
Mercury(II) chloride: Shares the mercury component but lacks the triphenylarsine moiety.
Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Uniqueness
Dichloro(triphenyl)-lambda5-arsane;mercury is unique due to the combination of arsenic and mercury in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
15280-06-5 |
|---|---|
Formule moléculaire |
C18H15AsCl2Hg |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
dichloro(triphenyl)-λ5-arsane;mercury |
InChI |
InChI=1S/C18H15AsCl2.Hg/c20-19(21,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
Clé InChI |
KLOPNTPRBHGAEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


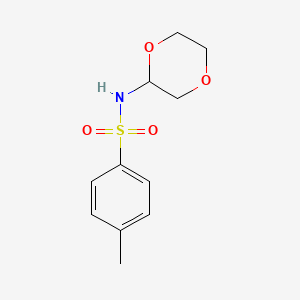
![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
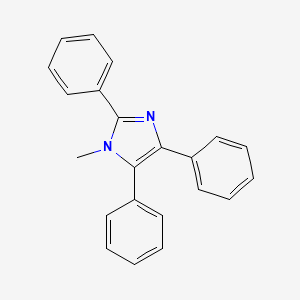


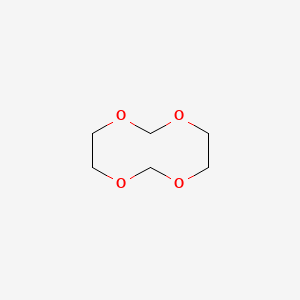
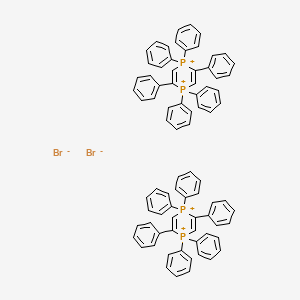
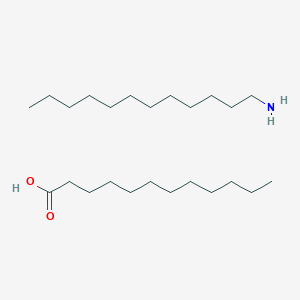
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


